2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Description
This compound features a 4,6-dimethylpyridine core substituted at position 3 with a carbonitrile group and at position 2 with a piperazine ring linked to a 4,6-dimethylpyrimidin-2-yl moiety. Its molecular formula is C₁₈H₂₄N₆ (calculated molecular weight: 348.43 g/mol). The structural complexity arises from dual heterocyclic systems (pyridine and pyrimidine) and a piperazine spacer, which may influence electronic and steric properties relevant to pharmacological or material science applications .
Properties
IUPAC Name |
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-12-9-13(2)20-17(16(12)11-19)23-5-7-24(8-6-23)18-21-14(3)10-15(4)22-18/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVZMXSFJWQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)C3=NC(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4,6-dimethylpyridine-3-carbonitrile to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound is studied for its antibacterial and antiviral properties, making it a candidate for developing new antimicrobial agents.
Pharmaceutical Industry: It is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table compares the target compound with structurally related derivatives, emphasizing substituents, functional groups, and molecular properties.
Key Observations:
Dual methyl groups on both pyridine and pyrimidine rings enhance steric bulk, which may influence binding interactions in biological targets or crystal packing .
Functional Group Impact: Carbonitrile vs. Carboxamide: The carbonitrile group in the target compound and confers polarity and hydrogen-bond acceptor capacity, whereas the carboxamide in adds hydrogen-bond donor capability. Methoxy vs.
Piperazine vs. Piperidine: Piperazine spacers (target compound, ) offer conformational flexibility and nitrogen-rich environments for coordination or intermolecular interactions.
Research Findings and Methodological Context
While the provided evidence lacks explicit pharmacological or physicochemical data, structural insights can be inferred:
- Crystallography Tools : Programs like SHELXL and WinGX are critical for resolving such complex structures, particularly anisotropic displacement parameters and hydrogen-bonding networks .
- Steric Effects : The target compound’s dual methyl groups may hinder π-π stacking compared to less-substituted analogs like , which retains a planar pyrimidin-4-yl group.
- Electron-Withdrawing Groups : The carbonitrile in the target compound and could stabilize charge-transfer interactions, whereas the ketone in may participate in redox reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
